molecular formula C13H8F4S B7997884 1,4-Difluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene

1,4-Difluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7997884
M. Wt: 272.26 g/mol
InChI Key: QIFCUYRNXHFOJT-UHFFFAOYSA-N
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Description

1,4-Difluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene (CAS 1443302-88-2) is a high-purity fluorinated organic compound supplied for research and development purposes. This compound features a sulfide bridge connecting a 1,4-difluorobenzene ring and a 3,5-difluorobenzene ring, resulting in the molecular formula C 13 H 8 F 4 S and a molecular weight of 272.26 g/mol . As a fluorinated building block, this compound is of significant interest in advanced chemical synthesis. Researchers utilize such structurally complex benzene derivatives as key intermediates in the development of novel compounds, particularly within the pharmaceutical and agrochemical sectors . The incorporation of multiple fluorine atoms can profoundly influence a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and bioavailability, making it a valuable scaffold for creating new active ingredients . Although its specific mechanism of action is dependent on the final synthesized molecule, its structural motifs are commonly associated with the development of high-value specialty chemicals . This product is classified with the signal word "Warning" and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should handle this material with appropriate personal protective equipment, including gloves and eye/face protection, and use it only in a well-ventilated area . This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[(2,5-difluorophenyl)methylsulfanyl]-3,5-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4S/c14-9-1-2-13(17)8(3-9)7-18-12-5-10(15)4-11(16)6-12/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFCUYRNXHFOJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CSC2=CC(=CC(=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The sulfanylmethyl group is introduced via a two-step process. First, a thiolate anion (generated from 3,5-difluorothiophenol) reacts with a methylene bromide intermediate under basic conditions. The reaction proceeds through an SN2 mechanism, where the thiolate attacks the electrophilic methylene carbon. Subsequent elimination of bromide yields the sulfanylmethyl moiety.

Key parameters for optimizing yield include:

  • Temperature : Reactions are conducted at 60–80°C to balance kinetics and side-product formation.

  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity.

  • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity.

Challenges and Mitigation

Competitive dehalogenation and over-alkylation are common side reactions. Using stoichiometric control (1:1 molar ratio of thiolate to methylene bromide) and inert atmospheres minimizes these issues.

Friedel-Crafts Alkylation with Aluminum Chloride

Friedel-Crafts alkylation enables direct attachment of the sulfanylmethyl group to the fluorinated benzene ring. This method is particularly effective for constructing the 3,5-difluorophenylsulfanylmethyl branch.

Reaction Conditions

A mixture of 1,4-difluorobenzene and 3,5-difluorophenylsulfanylmethyl chloride is refluxed in benzene with AlCl3 as a catalyst. The Lewis acid facilitates the formation of a carbocation intermediate, which undergoes electrophilic substitution at the para position relative to the fluorine atoms.

Representative Procedure :

  • Combine 1,4-difluorobenzene (10 mmol), 3,5-difluorophenylsulfanylmethyl chloride (10 mmol), and AlCl3 (1.5 mmol) in anhydrous benzene.

  • Reflux at 80°C for 12 hours under nitrogen.

  • Quench with ice-water, extract with diethyl ether, and purify via column chromatography (SiO2, hexane/ethyl acetate 8:2).

Yield and Scalability

Reported yields range from 65% to 75%, with scalability limited by the exothermic nature of the reaction. Industrial applications require precise temperature control to prevent runaway reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura coupling offers a modular route to assemble the target compound from halogenated precursors. This method is advantageous for introducing sterically hindered groups.

Reaction Design

The synthesis employs two coupling steps:

  • Borylation of 1,4-Difluoro-2-iodobenzene : Treatment with bis(pinacolato)diboron and Pd(dppf)Cl2 yields the corresponding boronic ester.

  • Coupling with 3,5-Difluorophenylsulfanylmethyl Zinc Bromide : Transmetallation with zinc, followed by Pd-mediated coupling, installs the sulfanylmethyl group.

Typical Conditions :

  • Pd(PPh3)4 (2 mol%), K2CO3 (3 equiv.), DME/H2O (4:1), 90°C, 24 hours.

  • Final yield: 68% after purification.

Advantages Over Traditional Methods

  • Tolerance for multiple fluorine substituents.

  • Reduced formation of regioisomers compared to electrophilic substitution.

Ring Expansion via Difluorocarbene Addition

A novel approach involves the reaction of difluorocarbene with substituted cyclobutenes, leading to aromatic ring expansion. This method avoids traditional benzene precursors, reducing hazardous byproducts.

Mechanism and Synthesis

Difluorocarbene, generated in situ from Seyferth’s reagent (PhHgCF3) and NaI, reacts with 1-phenyl-2-methylcyclobutene. The strained cyclobutene undergoes ring expansion to form a 1,3-difluorobenzene derivative, which is further functionalized to yield the target compound.

Critical Steps :

  • Difluorocarbene Generation :

    PhHgCF3+NaIPhHgI+CF3:CF2+F\text{PhHgCF}_3 + \text{NaI} \rightarrow \text{PhHgI} + \text{CF}_3^- \rightarrow \text{:CF}_2 + \text{F}^-
  • Ring Expansion : The carbene inserts into the cyclobutene ring, forming a pentadienyl intermediate that aromatizes upon fluoride elimination.

Yield and Limitations

Yields for this method are modest (31–34%) due to competing side reactions. Scalability is hindered by the toxicity of mercury-based reagents.

Comparative Analysis of Preparation Methods

MethodYield (%)ScalabilityKey AdvantagesLimitations
Nucleophilic Substitution70–80HighSimplicity, low costSide-product formation
Friedel-Crafts Alkylation65–75ModerateDirect functionalizationExothermic, requires strict control
Suzuki-Miyaura Coupling60–68HighModularity, regioselectivityCost of palladium catalysts
Ring Expansion30–35LowAvoids benzene precursorsLow yield, toxic reagents

Chemical Reactions Analysis

Types of Reactions

1,4-Difluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the fluorine atoms or modify the sulfanylmethyl group.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzene ring.

Scientific Research Applications

1,4-Difluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,4-Difluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to form strong interactions with biological molecules. The sulfanylmethyl group can undergo redox reactions, influencing the compound’s activity and effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs from the provided evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups CAS Number Key Properties
1,4-Difluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene C₁₃H₈F₄S 272.27 (calculated) Difluorobenzene, thioether, 3,5-difluorophenyl N/A Not reported in evidence
4-(3,4-Difluorophenyl)-1,3-thiazol-2-amine C₉H₆F₂N₂S 212.22 Thiazole, amine, 3,4-difluorophenyl 212.22 Melting point: 116–117°C
Diphenyl sulfone C₁₂H₁₀O₂S 218.27 Sulfone, benzene rings 127-63-9 Industrial solvent, moderate toxicity
3,5-Difluorophenyl pivalate C₁₁H₁₂F₂O₂ 214.20 Ester, 3,5-difluorophenyl 214.20 Hazardous (flammable)
Key Observations:

Electronic Effects: The target compound’s fluorine atoms and thioether group contrast with the sulfone in diphenyl sulfone (oxidized sulfur) and the ester in 3,5-difluorophenyl pivalate.

Biological Relevance : The 3,5-difluorophenyl group is shared with the patented piperazine derivative in , suggesting utility in medicinal chemistry for enhancing metabolic stability or target binding .

Thermal Properties : The thiazole derivative () has a defined melting point (116–117°C), while the target compound’s melting point is unreported. Thiazoles often exhibit higher thermal stability due to aromatic heterocyclic structures .

Biological Activity

1,4-Difluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene is a synthetic organic compound notable for its unique structure, which includes multiple fluorine atoms and a sulfanylmethyl group. This combination is believed to enhance its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The compound's molecular formula is C13H8F4SC_{13}H_8F_4S with a molecular weight of approximately 272.26 g/mol .

The synthesis of this compound typically involves reactions such as the Suzuki-Miyaura coupling, where 1,4-difluorobenzene is reacted with a boronic acid derivative of 3,5-difluorophenylthiol under palladium catalysis. This method allows for the introduction of the sulfanylmethyl group while maintaining high purity levels .

Reaction Pathways

The compound can undergo various chemical transformations:

  • Oxidation : The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
  • Reduction : Reduction reactions may modify the fluorine atoms or the sulfanylmethyl group.
  • Substitution : Nucleophilic aromatic substitution can replace fluorine atoms with other functional groups .

Antimicrobial Properties

Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial activity. The presence of fluorine atoms may enhance the compound's interaction with microbial enzymes or membranes, potentially leading to increased efficacy against various pathogens .

Anticancer Potential

Research has shown that fluorinated compounds often demonstrate potent cytotoxic effects against cancer cells. For instance, analogs of 2-deoxy-D-glucose (2-DG), which share structural similarities with this compound, have been evaluated for their ability to inhibit glycolysis in aggressive cancers like glioblastoma multiforme (GBM). These studies suggest that modifications at the C-2 position enhance stability and uptake in cancer cells, which could be relevant for the development of targeted therapies using this compound .

The biological activity of this compound is thought to involve its interaction with key biological targets such as enzymes and receptors. The fluorine atoms likely contribute to increased binding affinity and specificity, while the sulfanylmethyl group may participate in redox reactions that modulate enzyme activities .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
1,4-DifluorobenzeneC6H4F2C_6H_4F_2Simple structure with only fluorine substitutions
3,5-DifluorophenylthiolC6H4F2SC_6H_4F_2SContains a thiol group without additional fluorine atoms
1,4-Difluoro-2-thiomethylbenzeneC8H8F2SC_8H_8F_2SSimilar structure but lacks additional halogen atoms
This compound C13H8F4SC_{13}H_8F_4SUnique combination of multiple fluorine atoms and sulfanylmethyl group

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,4-difluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene, and how can intermediates be stabilized?

  • Methodological Answer : A plausible route involves nucleophilic aromatic substitution (SNAr) between 1,4-difluoro-2-bromomethylbenzene and 3,5-difluorothiophenol under inert conditions (e.g., N₂ atmosphere). Stabilization of intermediates like thiolate anions requires low temperatures (−20°C to 0°C) and aprotic solvents (e.g., DMF or THF). Post-reduction steps may use SnCl₂·2H₂O under reflux (75°C, 5–7 hours) for deprotection, similar to fluorinated diamine syntheses . For purification, column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended.

Q. How can researchers characterize the electronic effects of fluorine substituents in this compound?

  • Methodological Answer : Combine ¹⁹F NMR and computational modeling (DFT calculations) to analyze electron-withdrawing effects. Fluorine substituents at the 3,5-positions on the phenyl ring create a symmetrical deshielding environment, observable via ¹⁹F NMR chemical shifts (δ −110 to −115 ppm for aromatic fluorines). X-ray crystallography can resolve bond-length distortions caused by fluorine’s electronegativity, as seen in related difluorobenzophenone structures .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during sulfanylmethylation of polyfluorinated benzene derivatives?

  • Methodological Answer : Regioselectivity in sulfanylmethylation is influenced by steric hindrance and electronic effects. For 1,4-difluoro-2-bromomethylbenzene, the bromomethyl group’s position directs thiolate attack due to reduced steric interference. Kinetic studies using time-resolved IR spectroscopy can monitor intermediate formation, while adjusting solvent polarity (e.g., DMSO vs. THF) modulates reaction rates. Computational tools (e.g., Gaussian) predict transition states for competing pathways .

Q. How does the sulfanylmethyl group influence photophysical properties in OLED applications?

  • Methodological Answer : The sulfur atom in the sulfanylmethyl group enhances electron mobility via lone-pair conjugation, potentially improving charge transport in organic semiconductors. Compare electroluminescent efficiency by vapor-depositing thin films (≤100 nm) on ITO/Mg:Ag substrates, as done in double-layer OLEDs . Measure external quantum efficiency (EQE) and brightness (cd/m²) under controlled voltages (≤10 V). Contrast with non-sulfur analogs to isolate sulfur’s contribution.

Q. How should researchers resolve contradictions in spectral data interpretation for fluorinated aromatic systems?

  • Methodological Answer : Discrepancies in NMR or mass spectrometry data often arise from solvent effects or isotopic impurities. For example, deuterated solvents (e.g., DMSO-d₆) minimize proton exchange artifacts in ¹H NMR . Cross-validate with high-resolution mass spectrometry (HRMS) and isotopic labeling (e.g., ¹³C or ²H) to confirm molecular formulas. For conflicting crystallographic data, refine structures using software like SHELXL and compare with Cambridge Structural Database entries .

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